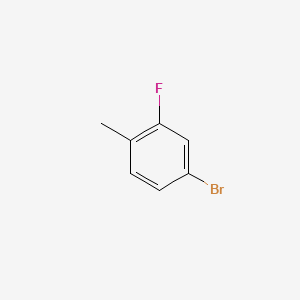

4-Bromo-2-fluorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFVUQSAJMLFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199411 | |

| Record name | 4-Bromo-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51436-99-8 | |

| Record name | 4-Bromo-2-fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51436-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051436998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-fluorotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVQ369UZC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluorotoluene: Synthesis, Properties, and Applications

For inquiries, please contact: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorotoluene (CAS No. 51436-99-8), a key halogenated aromatic intermediate in the chemical industry. The document details its chemical and physical properties, outlines established synthetic methodologies, and explores its critical role in the development of pharmaceuticals and agrochemicals. Special emphasis is placed on its reactivity in pivotal cross-coupling reactions, supported by detailed experimental protocols. Furthermore, this guide includes a thorough analysis of its spectroscopic data (¹H NMR, ¹³C NMR, MS, IR), and provides essential safety and handling information for laboratory and industrial settings. This document is intended to serve as an essential resource for researchers, chemists, and professionals in drug discovery and process development.

Introduction

This compound is a substituted toluene derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its unique trifunctional structure, featuring a methyl group, a fluorine atom, and a bromine atom on an aromatic ring, offers a rich platform for a variety of chemical transformations. The differential reactivity of the C-Br and C-F bonds, in particular, allows for selective and sequential modifications, making it a valuable precursor for complex molecular architectures.[1]

The strategic placement of the fluorine atom imparts distinct electronic properties to the molecule, influencing its reactivity and the physiological properties of its derivatives. This has led to its widespread use in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of fluorine can enhance metabolic stability and binding affinity.[2] This guide aims to provide a detailed exploration of the chemistry of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[3] It is characterized by its insolubility in water and its combustible nature.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51436-99-8 | [4] |

| Molecular Formula | C₇H₆BrF | [4] |

| Molecular Weight | 189.02 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.492 g/mL at 25 °C | [4] |

| Boiling Point | 68 °C at 8 mmHg | [5] |

| Flash Point | 76 °C (closed cup) | [4] |

| Refractive Index (n20/D) | 1.529 | [4] |

| Solubility | Insoluble in water | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being electrophilic aromatic substitution on a fluorotoluene precursor or a multi-step synthesis starting from p-toluidine. The latter offers greater regiochemical control.[1]

Electrophilic Bromination of 2-Fluorotoluene

A direct approach involves the electrophilic bromination of 2-fluorotoluene. This method, however, can lead to the formation of isomeric byproducts, necessitating careful control of reaction conditions and purification of the final product.

Multi-step Synthesis from p-Toluidine

A more controlled and widely employed industrial synthesis begins with p-toluidine and proceeds through a series of well-established transformations including nitration, diazotization, bromination, reduction, and finally, fluorination via a Sandmeyer-type reaction.[1][6]

Diagram 1: Synthetic Pathway from p-Toluidine

Caption: Multi-step synthesis of this compound from p-toluidine.

Experimental Protocol: Synthesis via Sandmeyer Reaction from 4-Bromo-2-aminotoluene

This protocol outlines the final step of the multi-step synthesis, converting the amino group to a fluorine atom.

-

Diazotization:

-

In a well-ventilated fume hood, suspend 4-bromo-2-aminotoluene (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.[7]

-

-

Fluorination (Schiemann-type reaction):

-

To the cold diazonium salt solution, slowly add a solution of hexafluorophosphoric acid (HPF₆) or tetrafluoroboric acid (HBF₄).

-

A precipitate of the diazonium hexafluorophosphate or tetrafluoroborate salt will form.

-

Isolate the salt by filtration and wash with cold ether.

-

Carefully heat the dried salt until nitrogen evolution ceases, yielding the crude this compound.

-

-

Work-up and Purification:

-

The crude product is then purified by steam distillation or vacuum distillation.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered to yield the pure product.

-

Reactivity and Key Reactions

The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This compound readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.[8]

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq). Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent Addition: Add a degassed mixture of a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can be effectively coupled with various alkenes, such as styrenes and acrylates, using this methodology.[4]

Experimental Protocol: Heck Reaction with Styrene

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), styrene (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N) (1.5 eq).

-

Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere until the reaction is complete.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.[4]

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.

Pharmaceutical Applications

The 2-fluoro-4-bromophenyl moiety derived from this starting material is present in numerous compounds with therapeutic potential. The fluorine atom can enhance metabolic stability and modulate the pKa of adjacent functional groups, while the bromine atom provides a reactive site for further synthetic modifications.[3]

A notable example is its use in the synthesis of Lifitegrast , a drug used for the treatment of dry eye disease.[5][10] Although this compound is not a direct precursor in all published synthetic routes to Lifitegrast, structurally similar intermediates are employed, highlighting the importance of this substitution pattern. For instance, the synthesis of key benzofuran intermediates can utilize related brominated and fluorinated phenols.[2]

Another significant application is in the synthesis of 4-borono-2-fluorophenylalanine , a reagent used in positron emission tomography (PET) studies.[1][11]

Agrochemical Applications

This versatile intermediate is also employed in the production of crop protection agents, including herbicides and insecticides.[5] The specific structural features of this compound allow for the creation of novel active ingredients with desired efficacy and environmental profiles.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl group protons.

Table 2: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.28 | dd | 1H | H-6 | J = 8.4, 2.0 |

| ~7.16 | dd | 1H | H-5 | J = 8.4, 2.0 |

| ~6.90 | t | 1H | H-3 | J = 8.4 |

| ~2.34 | s | 3H | -CH₃ | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical chemical shift values and coupling patterns.[3][12]

Interpretation:

-

The three aromatic protons appear as distinct signals due to their different chemical environments.

-

The methyl protons appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d) | C-F |

| ~138 (d) | C-1 |

| ~130 (d) | C-6 |

| ~128 (d) | C-5 |

| ~118 (d) | C-3 |

| ~115 (d) | C-4 |

| ~20 | -CH₃ |

Note: The chemical shifts are approximate and the signals for carbons coupled to fluorine will appear as doublets (d).

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) shows a characteristic fragmentation pattern.

Interpretation:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 188 and 190, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Major Fragments: Common fragmentation pathways include the loss of a bromine atom to give a fragment at m/z 109, and the loss of a methyl group followed by rearrangement.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H Aromatic Stretching |

| 2980-2870 | C-H Methyl Stretching |

| 1600-1450 | C=C Aromatic Stretching |

| 1250-1100 | C-F Stretching |

| 700-500 | C-Br Stretching |

Note: These are expected ranges based on analogous compounds.[13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications:

-

Acute toxicity, oral (Category 4)[6]

-

Skin irritation (Category 2)[6]

-

Serious eye irritation (Category 2)[6]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system[6]

Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[5]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical advice.[13]

Toxicological Data:

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its unique structural and electronic properties, coupled with its reactivity in key cross-coupling reactions, make it an indispensable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, applications, and safety, serving as a critical resource for scientists and researchers in the field.

References

- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1422-53-3|2-Bromo-4-fluorotoluene|BLD Pharm [bldpharm.com]

- 6. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. acdlabs.com [acdlabs.com]

- 12. This compound(51436-99-8) 1H NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Physicochemical properties of 4-Bromo-2-fluorotoluene

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-Bromo-2-fluorotoluene

Introduction

In the landscape of modern synthetic chemistry, halogenated aromatic compounds are indispensable building blocks, prized for their versatility and predictable reactivity.[1] Among these, this compound (CAS No: 51436-99-8) emerges as a particularly valuable intermediate, especially within the pharmaceutical and agrochemical sectors.[2][3] Its structure, featuring a toluene backbone with bromine and fluorine atoms at strategic positions, offers a unique combination of electronic properties and differential reactivity. The presence of a highly electronegative fluorine atom significantly influences the aromatic ring's electron density, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.

Section 1: Core Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[3][4] Its physical properties are critical for its handling, purification, and use in various reaction setups. The compound is insoluble in water but soluble in common organic solvents.[5][6] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 51436-99-8 | [5][7] |

| Molecular Formula | C₇H₆BrF | [4][7][8] |

| Molecular Weight | 189.02 g/mol | [4][7] |

| Appearance | Colorless to light yellow liquid | [3][4][6] |

| Density | 1.492 - 1.5 g/mL at 25 °C | [2][5][6][8] |

| Boiling Point | 68 °C at 8 mmHg; 183.2 °C at 760 mmHg | [2][4][8] |

| Flash Point | 76 °C (169 °F) - Closed Cup | [4][5][8] |

| Refractive Index (n20/D) | 1.527 - 1.529 | [2][4][5] |

| Water Solubility | Insoluble | [4][5][6] |

| LogP | 3.1 - 3.49 | [4][8] |

Section 2: Spectroscopic Profile and Structural Elucidation

Accurate structural confirmation and purity assessment are paramount in chemical synthesis. Spectroscopic techniques provide a definitive fingerprint for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and elemental composition of the title compound. The mass spectrum of this compound is distinguished by a characteristic isotopic pattern for bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion appears as two peaks of almost equal intensity (M and M+2), which is a definitive indicator of a single bromine atom in the molecule.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula C₇H₆BrF.[8]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorptions for this compound include C-H stretching from the aromatic ring and the methyl group, and C=C stretching vibrations in the aromatic region. Most significantly, the spectrum will display strong, characteristic C-X stretching vibrations at lower wavenumbers. The C-F stretch typically appears in the 1250-1000 cm⁻¹ region, while the C-Br stretch is found at a lower frequency, generally between 650 and 550 cm⁻¹.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (-CH₃) protons and a complex pattern in the aromatic region for the three ring protons. The fluorine atom will cause splitting (coupling) of the adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. A key feature is the presence of carbon-fluorine coupling (J-coupling), which results in the splitting of carbon signals, particularly for the carbon directly bonded to fluorine and those two or three bonds away. This provides unambiguous confirmation of the fluorine's position on the ring.[1]

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound.[1] GC, often coupled with a mass spectrometer (GC-MS), is particularly effective for analyzing this volatile compound, allowing for the separation and identification of any isomeric impurities or residual starting materials.

Section 3: Synthesis and Purification Methodologies

The regioselective synthesis of this compound requires a controlled, multi-step approach to avoid the formation of undesired isomers, a common challenge when performing direct electrophilic aromatic substitution on substituted toluenes.[1]

Protocol: A Regioselective Multi-Step Synthesis

A robust and logical pathway to this compound starts from a readily available precursor like p-toluidine, leveraging well-established transformations to install the substituents with high regiochemical control. This approach, while longer than direct halogenation, guarantees the desired isomer as the major product.

Workflow Overview:

-

Nitration: Introduction of a nitro group to p-toluidine.

-

Diazotization & Bromination (Sandmeyer Reaction): Conversion of the primary amine to a diazonium salt, followed by substitution with bromine.

-

Reduction: Reduction of the nitro group to an amine.

-

Diazotization & Fluorination (Balz-Schiemann Reaction): Conversion of the newly formed amine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source to install the fluorine atom.

Caption: Regioselective synthesis pathway for this compound.

Purification: Vacuum Fractional Distillation

Given that this compound is a liquid with a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purification.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., Vigreux). Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Charging the Flask: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 8 mmHg).[2][4]

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Monitor the temperature at the head of the column. Collect and discard any low-boiling initial fractions (forerun). Collect the main fraction boiling at a constant temperature (approx. 68 °C at 8 mmHg).[2][4]

-

Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides. Release the vacuum carefully before turning off the cooling water.

Section 4: Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its C-Br and C-F bonds and the directing effects of its substituents.

Electronic Effects:

-

Methyl (-CH₃): An activating, ortho-, para-directing group (electron-donating).

-

Fluorine (-F): A deactivating, ortho-, para-directing group (electron-withdrawing via induction, electron-donating via resonance).

-

Bromine (-Br): A deactivating, ortho-, para-directing group.

The C-Br bond is significantly more reactive than the robust C-F bond in transition-metal-catalyzed cross-coupling reactions. This hierarchy allows for selective functionalization, making it a powerful tool for building molecular complexity.[1]

Caption: Selective C-Br bond reactivity in cross-coupling reactions.

Key Synthetic Applications:

-

Cross-Coupling Reactions: The C-Br bond readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Grignard/Organolithium Formation: The bromine can be converted into a Grignard reagent or an organolithium species for subsequent reactions with electrophiles.

-

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing fluorine atom can activate the ring for SNAr reactions, although this typically requires harsh conditions or additional activating groups.[1]

Section 5: Applications in Drug Discovery and Development

This compound is a key starting material for a range of complex molecules with significant biological activity. Its utility is demonstrated in the synthesis of compounds for medical imaging and as precursors to active pharmaceutical ingredients (APIs).[1][2]

-

Radiolabeled Compounds for PET: It is a documented starting reagent for the synthesis of 4-borono-2-fluorophenylalanine, a crucial compound for use in Positron Emission Tomography (PET) studies.[5][10] PET is a non-invasive imaging technique vital for oncology, neurology, and cardiology research.

-

Pharmaceutical Intermediates: The compound serves as a building block in the synthesis of various drugs, including potential anti-cancer, anti-inflammatory, and anti-viral agents.[2] The fluorotoluene motif is a common feature in many modern pharmaceuticals due to the favorable metabolic stability conferred by the fluorine atom.

-

Agrochemicals: In the agrochemical industry, it is used to create herbicides and insecticides, where the specific halogenation pattern can be tuned to achieve desired biological activity and environmental persistence.[2][3]

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. It is classified as an irritant and is harmful if swallowed.[2][5][7]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) |

| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][11]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]

-

Keep away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents.[4][13]

Conclusion

This compound is a highly versatile and synthetically important intermediate. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and, most importantly, the differential reactivity of its halogen substituents make it an invaluable tool for chemists. From the rational design of regioselective syntheses to its application in creating life-saving pharmaceuticals and advanced materials, a thorough understanding of this compound's attributes is essential for leveraging its full potential in research and development.

References

- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. innospk.com [innospk.com]

- 4. echemi.com [echemi.com]

- 5. 4-溴-2-氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. This compound 51436-99-8 [mingyuanchemical.com]

- 7. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:51436-99-8 | Chemsrc [chemsrc.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. This compound | 51436-99-8 [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluorotoluene from p-Toluidine

This guide provides a comprehensive, technically-grounded walkthrough for the multi-step synthesis of 4-bromo-2-fluorotoluene, a key halogenated aromatic intermediate. This compound serves as a critical building block in the development of advanced pharmaceutical ingredients (APIs), agrochemicals, and materials science applications.[1][2][3] Its strategic substitution pattern, featuring differentially reactive C-Br and C-F bonds, allows for selective, sequential chemical manipulations, making it a highly valuable synthon.[2]

The synthetic pathway detailed herein commences with the readily available starting material, p-toluidine. The narrative is structured to not only provide procedural steps but to elucidate the causal reasoning behind each strategic decision, from the choice of protecting groups to the specific conditions required for regioselective functionalization.

Overall Synthetic Strategy

The transformation of p-toluidine into this compound is a classic example of leveraging protecting group chemistry and diazonium salt transformations to achieve a specific substitution pattern that would be challenging to obtain via direct halogenation. The core strategy involves four key stages:

-

Protection: The highly activating amino group of p-toluidine is first protected as an acetamide to moderate its reactivity and prevent unwanted side reactions.

-

Regioselective Bromination: The N-acetyl group directs electrophilic bromination to the ortho position, as the para position is already occupied by the methyl group.

-

Deprotection: The acetyl group is removed via hydrolysis to regenerate the primary amine, now positioned ortho to a bromine atom.

-

Diazotization & Fluorination: The resulting 4-bromo-2-aminotoluene undergoes a Balz-Schiemann reaction, where the amino group is converted into a diazonium salt and subsequently replaced by fluorine upon thermal decomposition.

The complete workflow is visualized below.

Caption: Overall synthetic workflow from p-toluidine to this compound.

Part 1: Protection via N-Acetylation of p-Toluidine

Causality and Experimental Choice

Direct bromination of p-toluidine is notoriously difficult to control. The powerful electron-donating amino group (-NH₂) is a strong activator for electrophilic aromatic substitution, often leading to polybromination.[4][5] Furthermore, the basic amino group can react with Lewis acid catalysts, and the aniline ring is susceptible to oxidation under brominating conditions.

To circumvent these issues, the amino group is reversibly converted to a less activating N-acetyl group (-NHCOCH₃). This is achieved through acetylation. The acetyl group's electron-withdrawing nature moderates the ring's reactivity, preventing over-halogenation while still acting as an ortho, para-director. This ensures a clean, high-yield mono-bromination in the subsequent step. Acetic anhydride is an ideal acetylating agent for this purpose due to its high reactivity and the ease of removing the acetic acid byproduct.[6][7]

Experimental Protocol: Synthesis of N-(4-methylphenyl)acetamide

Adapted from Organic Syntheses procedures.[8]

-

Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add p-toluidine (53.5 g, 0.5 mol) and glacial acetic acid (200 mL).

-

Reaction: Heat the mixture to reflux and maintain for 2 hours.

-

Crystallization: Remove the heat source and allow the solution to cool. As the solution cools to approximately 50-60°C, the product, N-(4-methylphenyl)acetamide, will begin to crystallize.

-

Isolation: Once at room temperature, cool the flask further in an ice bath to maximize precipitation. Pour the crystalline slurry into 500 mL of cold water with vigorous stirring to wash away the acetic acid.

-

Filtration and Drying: Collect the white solid product by vacuum filtration, washing the filter cake with additional cold water. Dry the product in a vacuum oven at 60-70°C.

| Parameter | Expected Value |

| Product | N-(4-methylphenyl)acetamide |

| Appearance | White crystalline solid |

| Yield | 90-95% |

| Melting Point | 145-147 °C |

Part 2: Ortho-Regioselective Bromination

Causality and Experimental Choice

With the para-position blocked by the methyl group, the powerful ortho, para-directing N-acetylamino group directs the incoming electrophile (Br⁺) exclusively to the ortho position (C2). Glacial acetic acid serves as an excellent solvent as it readily dissolves the starting acetanilide and polarizes the bromine molecule, facilitating the generation of the electrophile. Temperature control is critical; maintaining the reaction at 50-55°C ensures a reasonable reaction rate while minimizing potential side reactions.[8]

Experimental Protocol: Synthesis of N-(2-bromo-4-methylphenyl)acetamide

Adapted from Organic Syntheses procedures.[8]

-

Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(4-methylphenyl)acetamide (74.5 g, 0.5 mol) in 200 mL of glacial acetic acid.

-

Bromine Addition: Cool the stirred solution to 45°C. Slowly add bromine (81 g, 26 mL, 0.507 mol) from the dropping funnel over approximately 40 minutes. Use an ice bath to maintain the temperature between 50-55°C throughout the addition, as the reaction is exothermic.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes.

-

Precipitation: Pour the reaction mixture in a thin stream into 2.5 L of cold water containing sodium bisulfite (5 g) to quench any excess bromine.[8] Stir vigorously. The brominated product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry completely.

| Parameter | Expected Value |

| Product | N-(2-bromo-4-methylphenyl)acetamide |

| Appearance | White to off-white solid |

| Yield | 85-90% |

| Melting Point | 117-119 °C[9] |

Part 3: Deprotection via Acidic Hydrolysis

Causality and Experimental Choice

To proceed to the final fluorination step, the primary amino group must be regenerated. This is accomplished by hydrolyzing the amide bond. Acid-catalyzed hydrolysis is efficient and is typically performed by refluxing the N-acetyl compound in a mixture of alcohol (to aid solubility) and a strong mineral acid like hydrochloric acid (HCl).[8] The reaction proceeds by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.

Experimental Protocol: Synthesis of 2-Bromo-4-methylaniline

Adapted from Organic Syntheses procedures.[8]

-

Setup: In a 2 L round-bottomed flask with a reflux condenser, place the dried N-(2-bromo-4-methylphenyl)acetamide (91.2 g, 0.4 mol) and 400 mL of 95% ethanol.

-

Hydrolysis: Heat the mixture to boiling, then add 400 mL of concentrated hydrochloric acid. Continue to reflux for 3-4 hours. The hydrochloride salt of the amine may precipitate during this time.

-

Basification: After cooling, pour the mixture into a large beaker and make it strongly alkaline by slowly adding a solution of sodium hydroxide (e.g., 20% w/v) while cooling in an ice bath. This liberates the free amine as a heavy oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ether, 3 x 150 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

| Parameter | Expected Value |

| Product | 2-Bromo-4-methylaniline |

| Appearance | Colorless to pale yellow liquid/oil |

| Yield | 80-88% |

| Boiling Point | 120-122 °C at 30 mmHg[8] |

Part 4: The Balz-Schiemann Reaction

Causality and Experimental Choice

The introduction of a fluorine atom onto an aromatic ring is most reliably achieved via the Balz-Schiemann reaction.[10][11] Direct fluorination is dangerously explosive and non-selective. This classical named reaction provides a controlled, regioselective method for aryl fluoride synthesis.[12][13] The reaction proceeds in two distinct stages: the conversion of the primary aromatic amine into a stable, isolable diazonium tetrafluoroborate salt, followed by the thermal decomposition of this salt to yield the final product.

The mechanism involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The amine attacks the nitrosonium ion (NO⁺) to form a diazonium cation (Ar-N₂⁺). The tetrafluoroborate anion (BF₄⁻) serves as both the counter-ion for the diazonium salt and the fluoride source in the subsequent decomposition step.[11][13]

Caption: Mechanism of the Balz-Schiemann Reaction.

Experimental Protocol: Synthesis of this compound

Safety Note: Diazonium salts, particularly when dry, can be explosive. Handle with extreme care and always use appropriate personal protective equipment, including a blast shield. The thermal decomposition should be conducted behind a shield and can release toxic gases (BF₃).

-

Diazotization: In a 1 L beaker cooled in an ice-salt bath to 0-5°C, place 2-Bromo-4-methylaniline (55.8 g, 0.3 mol) and 48% fluoroboric acid (HBF₄) (150 mL). Stir mechanically until a homogenous slurry is formed.

-

Nitrite Addition: While maintaining the temperature below 5°C, slowly add a solution of sodium nitrite (NaNO₂) (21.5 g, 0.31 mol) in 40 mL of water dropwise. Stir vigorously during the addition. The formation of the diazonium tetrafluoroborate salt will be observed as a thick precipitate.

-

Isolation of Diazonium Salt: After the addition is complete, stir for another 30 minutes in the ice bath. Collect the precipitated diazonium salt by vacuum filtration. Wash the filter cake sequentially with cold 5% HBF₄ solution, cold ethanol, and finally cold diethyl ether to facilitate drying.

-

Thermal Decomposition: Spread the finely powdered, dry diazonium salt in a thin layer in a large flask. Heat the solid gently (a heat gun or oil bath can be used) under vacuum. The decomposition will begin, evidenced by the evolution of nitrogen and boron trifluoride gas. The liquid product will collect in a cooled receiving flask. Caution: The decomposition can be vigorous.

-

Purification: The crude liquid product is typically purified by steam distillation followed by extraction of the distillate with ether, drying of the organic layer, and final fractional distillation under reduced pressure.

| Parameter | Expected Value |

| Product | This compound |

| CAS Number | 51436-99-8[1] |

| Appearance | Colorless to light yellow liquid[14] |

| Yield | 50-70% (from amine) |

| Boiling Point | 68 °C at 8 mmHg[14] |

| Density | ~1.492 g/mL at 25 °C[15] |

References

- 1. innospk.com [innospk.com]

- 2. This compound | 51436-99-8 | Benchchem [benchchem.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. japsr.in [japsr.in]

- 5. researchgate.net [researchgate.net]

- 6. homework.study.com [homework.study.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2'-Bromo-4'-fluoroacetanilide | 1009-22-9 [chemicalbook.com]

- 10. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 11. grokipedia.com [grokipedia.com]

- 12. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. echemi.com [echemi.com]

- 15. This compound | 51436-99-8 [chemicalbook.com]

13C NMR chemical shifts for 4-Bromo-2-fluorotoluene

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-2-fluorotoluene

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a substituted aromatic compound, its spectrum presents a unique case study in the interplay of electronic and structural effects from multiple, distinct substituents. This document elucidates the theoretical underpinnings of the observed chemical shifts and carbon-fluorine coupling constants, offers a detailed assignment of each carbon resonance, and provides a validated experimental protocol for spectral acquisition. The guide is intended to serve as a definitive reference for scientists engaged in the structural characterization of halogenated and alkylated aromatic systems.

Introduction: The Structural Significance of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its precise structural verification is paramount for ensuring reaction success, final product purity, and biological efficacy. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon framework of the molecule.

The ¹³C NMR spectrum of this compound is governed by the cumulative influence of its three substituents on the benzene ring:

-

An electron-donating methyl group (-CH₃).

-

A highly electronegative fluorine atom (-F).

-

A heavy bromine atom (-Br).

Understanding these substituent effects, particularly the less intuitive "heavy atom effect" of bromine and the characteristic spin-spin coupling introduced by fluorine, is critical for an accurate and unambiguous interpretation of the spectral data.

Foundational Principles: Decoding Substituent Effects in ¹³C NMR

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment.[1] In substituted benzenes, the position of a carbon signal is primarily dictated by the inductive and resonance (mesomeric) effects of the attached groups.

2.1. Electronic Influence of Substituents

-

Methyl Group (-CH₃): As a weak electron-donating group, the methyl substituent increases electron density on the aromatic ring, causing a shielding effect (an upfield shift to lower ppm values) on the ipso (C-1), ortho (C-2, C-6), and para (C-4) carbons.

-

Fluorine Atom (-F): Fluorine exerts two opposing effects. Its strong electronegativity inductively withdraws electron density, causing a significant deshielding (a downfield shift to higher ppm values) of the directly attached carbon (C-2).[1] Conversely, through resonance, its lone pairs can donate electron density, which tends to shield the ortho (C-1, C-3) and para (C-5) positions. The large inductive effect dominates at the ipso-carbon.

-

Bromine Atom (-Br): Like fluorine, bromine is electronegative and inductively deshields adjacent carbons. However, its dominant influence on the ipso-carbon (C-4) is the heavy atom effect . This phenomenon, involving spin-orbit coupling, induces significant shielding, shifting the C-Br signal substantially upfield, often counteracting the expected deshielding from electronegativity.[2][3]

2.2. Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling

The ¹⁹F nucleus possesses a nuclear spin (I = ½), similar to ¹H. This allows it to couple with ¹³C nuclei, resulting in the splitting of carbon signals into doublets. The magnitude of this coupling, the coupling constant (J), is highly dependent on the number of bonds separating the two nuclei.[4][5]

-

¹J_CF (One-bond): Very large, typically 240-320 Hz.[4] This is a definitive feature for identifying the carbon directly attached to fluorine.

-

²J_CF (Two-bond): Significant, typically 15-25 Hz.

-

³J_CF (Three-bond): Smaller, typically 5-10 Hz.

-

Long-Range Coupling (⁴J_CF, etc.): Generally small (0.5-3 Hz) but often observable.[6]

Predicted ¹³C NMR Spectrum and Signal Assignment

Based on established substituent effects and data from spectral databases, a detailed prediction of the ¹³C NMR spectrum for this compound (in CDCl₃) is presented below. The molecule contains seven unique carbon environments, and thus, seven distinct signals are expected.

Diagram 1: Numbering Scheme for this compound

Caption: IUPAC numbering for spectral assignment.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted δ (ppm) | Predicted Splitting (J_CF, Hz) | Rationale for Assignment |

| C-2 | 160.5 | Doublet (¹J ≈ 248 Hz) | Directly attached to highly electronegative F; large downfield shift and characteristic one-bond C-F coupling. |

| C-1 | 138.2 | Doublet (²J ≈ 18 Hz) | Ipso-carbon for the methyl group, shifted downfield. Ortho to F, resulting in two-bond coupling. |

| C-6 | 133.0 | Doublet (⁴J ≈ 3 Hz) | Ortho to the methyl group. Para to F, showing small four-bond coupling. |

| C-3 | 128.1 | Doublet (²J ≈ 20 Hz) | Ortho to F, resulting in significant two-bond coupling. |

| C-5 | 118.0 | Doublet (³J ≈ 8 Hz) | Ortho to Br and meta to F, showing three-bond coupling. |

| C-4 | 115.5 | Doublet (³J ≈ 5 Hz) | Shielded significantly by the "heavy atom effect" of Br. Meta to F, showing three-bond coupling. |

| -CH₃ | 20.5 | Doublet (³J ≈ 4 Hz) | Typical alkyl region. Exhibits three-bond coupling to the fluorine atom. |

Note: Predicted values are aggregated from spectral prediction algorithms and analysis of similar compounds.[7][8][9][10] Experimental values may vary slightly based on solvent and concentration.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section outlines a self-validating protocol for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum.

4.1. Sample Preparation

-

Weighing: Accurately weigh 25-50 mg of this compound directly into a clean, dry NMR tube.

-

Solvation: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single, well-characterized solvent peak at ~77.16 ppm.[11]

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid material remains.

-

Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the CDCl₃ solvent peak is standard practice.[1]

4.2. Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. The corresponding ¹³C frequency would be ~100 MHz.

-

Technique: Standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

-

Key Parameters:

-

Spectral Width: 0 to 220 ppm. This range encompasses all expected carbon resonances in organic molecules.[11]

-

Acquisition Time (AQ): ~1.0-2.0 seconds.

-

Relaxation Delay (D1): 2.0-5.0 seconds. A longer delay ensures proper relaxation of quaternary carbons, although none are present in the aromatic ring of the title compound.

-

Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.[12]

-

Temperature: 298 K (25 °C).

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl₃ triplet's center peak to 77.16 ppm.

-

Peak Picking and Integration: Identify all signals and measure their chemical shifts and coupling constants. Note that integration is generally not quantitative in standard ¹³C NMR experiments.[1]

Diagram 2: Workflow for ¹³C NMR Analysis

Caption: Standardized workflow from sample to final spectral report.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful demonstration of how substituent effects collectively determine the final appearance of the data. The downfield shift and large ¹J_CF coupling of C-2 provide an unmistakable signature for the fluorine-bearing carbon. The significant upfield shift of C-4 serves as a classic example of the heavy atom shielding effect of bromine. Finally, the observation of smaller, multi-bond C-F couplings for all other carbons in the molecule allows for a complete and confident assignment of the entire carbon skeleton. By following the detailed protocol and interpretive logic presented in this guide, researchers can effectively utilize ¹³C NMR for the unambiguous structural verification of this compound and related halogenated aromatic compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. westmont.edu [westmont.edu]

- 7. CASPRE [caspre.ca]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Predict 13C carbon NMR spectra [nmrdb.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

4-Bromo-2-fluorotoluene reactivity and electronic effects

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 4-Bromo-2-fluorotoluene

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 51436-99-8) is a strategically important building block in modern synthetic chemistry, valued for its differentiated reactivity that enables selective functionalization.[1] This guide provides a comprehensive analysis of the electronic properties and chemical behavior of this trifunctionalized aromatic compound. We will delve into the interplay of the inductive and resonance effects of the methyl, fluoro, and bromo substituents, which collectively govern its reactivity in electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling reactions. By elucidating the causality behind its reaction patterns, this document serves as a technical resource for chemists seeking to leverage this compound in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[2][3]

The Electronic Architecture of this compound

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. In this compound, the methyl, fluorine, and bromine groups exert competing and complementary effects, creating a nuanced reactivity profile.

-

Methyl Group (-CH₃) at C1: As an alkyl group, the methyl substituent is electron-donating through two primary mechanisms: the inductive effect (+I) and hyperconjugation. This donation increases the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic attack compared to unsubstituted benzene.[4] It is a classical ortho, para-director.[1]

-

Fluorine Atom (-F) at C2: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[1][5] This effect significantly reduces the electron density of the ring, deactivating it towards electrophiles.[5] However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M or +R effect).[5][6] While this resonance donation is weaker than its inductive withdrawal, it is sufficient to direct incoming electrophiles to the ortho and para positions.[6] This duality makes halogens deactivating, yet ortho, para-directing substituents.[7]

-

Bromine Atom (-Br) at C4: Similar to fluorine, bromine exhibits both an inductive withdrawal (-I) and a resonance donation (+M) effect.[8] Its electronegativity and thus its -I effect are weaker than fluorine's. Its +M effect is also less efficient due to the poorer orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals.[8] Consequently, bromine is also a deactivating, ortho, para-director.

Synergy and Net Electronic Influence

The combination of these effects results in a complex electronic landscape. The activating methyl group competes with the deactivating halogens. The net effect is a moderately deactivated ring compared to toluene, but one with highly differentiated positions for potential reactions. The C-Br bond is significantly more susceptible to oxidative addition in palladium catalysis than the robust C-F bond, providing a critical handle for selective cross-coupling reactions.[1]

Caption: Interplay of electronic effects from substituents.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile attacking an electron-deficient species (the electrophile).[9] The regiochemical outcome on this compound is determined by the cumulative directing effects of the three substituents.

-

-CH₃ (at C1): Directs ortho (C2, C6) and para (C4). Since C2 and C4 are occupied, it strongly directs towards C6 .

-

-F (at C2): Directs ortho (C3) and para (C5).

-

-Br (at C4): Directs ortho (C3, C5) and para (C1). It directs towards C3 and C5 .

Considering these additive effects, electrophilic attack is most likely at positions C3, C5, or C6.[1] The activating methyl group's influence often proves decisive, making substitution at C6 a significant pathway. However, the halogens direct to C3 and C5, and the precise product distribution can be influenced by the steric bulk of the electrophile and reaction conditions. For example, in the chlorination of 4-bromotoluene, substitution occurs predominantly at the position ortho to the methyl group.[10]

Caption: Directing effects for electrophilic aromatic substitution.

Experimental Protocol: Bromination of an Activated Toluene Derivative

This protocol is adapted from general procedures for the halogenation of activated aromatic rings and serves as a representative workflow.[11][12][13]

| Step | Procedure | Rationale |

| 1 | Dissolve this compound (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and protected from light. | Acetic acid can serve as both a solvent and a mild catalyst. Protecting from light prevents radical-initiated side reactions. |

| 2 | Add a Lewis acid catalyst, such as iron powder (0.05 eq) or FeBr₃ (0.1 eq), to the solution. | The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (Br⁺ source) necessary to overcome the aromatic stability.[12][14] |

| 3 | Cool the mixture in an ice bath to 0-5 °C. | The reaction is exothermic; cooling controls the reaction rate and minimizes the formation of poly-brominated byproducts. |

| 4 | Add a solution of bromine (1.0 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 10 °C. | Slow addition ensures the concentration of the electrophile remains low, favoring mono-substitution. |

| 5 | After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC or GC. | Allows the reaction to proceed to completion. |

| 6 | Quench the reaction by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine. | This is a critical safety and purification step. |

| 7 | Perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying over Na₂SO₄, and concentration under reduced pressure. | Isolates the crude product from the aqueous phase and inorganic salts. |

| 8 | Purify the crude product by column chromatography or distillation to isolate the desired regioisomer(s). | Separates the product from starting material and any isomeric byproducts. |

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Aryl halides can undergo nucleophilic substitution if the ring is rendered sufficiently electron-poor by electron-withdrawing groups.[15] The presence of two halogens activates the this compound ring for SNAr.

The mechanism proceeds in a stepwise fashion: addition of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by elimination of the leaving group.[16]

References

- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. innospk.com [innospk.com]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. prepchem.com [prepchem.com]

- 12. crab.rutgers.edu [crab.rutgers.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vapourtec.com [vapourtec.com]

4-Bromo-2-fluorotoluene: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of 4-Bromo-2-fluorotoluene in Modern Chemistry

In the landscape of contemporary organic synthesis, this compound stands out as a pivotal building block, particularly within the realms of pharmaceutical and agrochemical development.[1][2][3][4] Its utility stems not merely from its halogenated aromatic structure, but from the nuanced reactivity imparted by the specific arrangement of its functional groups. The presence of a bromine atom, a fluorine atom, and a methyl group on the toluene core creates a molecule with differentiated reaction sites, enabling chemists to perform selective and sequential transformations.[5] This guide provides an in-depth examination of the molecular structure, properties, synthesis, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique substitution pattern of this compound dictates its chemical behavior. The fluorine atom at the 2-position and the bromine atom at the 4-position relative to the methyl group create a distinct electronic and steric environment. The IUPAC name for this compound is 4-bromo-2-fluoro-1-methylbenzene.[6][7][8]

Structural Representation

The molecular structure of this compound is depicted below, illustrating the spatial arrangement of the constituent atoms.

Caption: Molecular structure of this compound.

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrF | [6][8][9][10] |

| Molecular Weight | 189.02 g/mol | [5][8][11] |

| CAS Number | 51436-99-8 | [5][6][7][9][11] |

| Appearance | Colorless to light yellow liquid | [1][3][6][9] |

| Density | 1.492 g/mL at 25 °C | [1][3][11] |

| Boiling Point | 68 °C at 8 mmHg | [1][3] |

| Flash Point | 76 °C (169 °F) - closed cup | [3][9] |

| Refractive Index (n20/D) | 1.529 | [1][11] |

| Water Solubility | Insoluble | [1][11] |

| SMILES String | Cc1ccc(Br)cc1F | [7][8][11] |

| InChI Key | YZFVUQSAJMLFOZ-UHFFFAOYSA-N | [5][6][8][11] |

Synthesis of this compound: A Protocol Deep Dive

The synthesis of this compound can be achieved through various routes, with multi-step pathways often preferred to ensure high regioselectivity.[5] A common and effective method involves the diazotization of a substituted aniline, followed by a Sandmeyer-type reaction. This approach provides excellent control over the placement of the bromine and fluorine atoms.

Exemplary Synthesis Workflow

The following diagram outlines a logical workflow for a multi-step synthesis of this compound starting from p-toluidine.

Caption: A multi-step synthesis route to this compound.

Detailed Experimental Protocol: Synthesis from 3-Fluoro-4-methylaniline

This protocol describes a more direct synthesis via bromination of 3-fluoro-4-methylaniline, a common laboratory-scale procedure.

Materials:

-

3-Fluoro-4-methylaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Ice bath

Procedure:

-

Diazotization:

-

In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-methylaniline (1 equivalent) in a mixture of hydrobromic acid (48%, 3 equivalents) and water.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Control the rate of addition to manage gas evolution (N₂).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts and wash sequentially with 1 M sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Applications in Drug Development and Advanced Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its differential reactivity is key to its utility.

-

Pharmaceutical Intermediates: It serves as a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs).[2][4][5][7] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule. For instance, it has been used in the synthesis of compounds with potential applications in treating cancer and neurological disorders.[1][5]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides.[1][2][4][9] The specific halogenation pattern can contribute to the biological activity and environmental profile of the resulting agrochemical.

-

Radiolabeled Compounds: A notable application is in the synthesis of 4-borono-2-fluorophenylalanine, a reagent used in Positron Emission Tomography (PET) studies.[5][12] This highlights its importance in the development of diagnostic tools.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[13]

-

Handling: Avoid breathing fumes, mist, or vapors.[13][14] Wash hands and any exposed skin thoroughly after handling.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3][9] Keep away from sources of ignition.[9][14]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in organic synthesis is well-established. Its unique molecular architecture allows for a wide range of selective chemical manipulations, making it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel and complex molecules.

References

- 1. ruifuchem.com [ruifuchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 51436-99-8 | Benchchem [benchchem.com]

- 6. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound [synhet.com]

- 8. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. This compound, 99% | Fisher Scientific [fishersci.ca]

- 11. This compound 99 51436-99-8 [sigmaaldrich.com]

- 12. This compound | 51436-99-8 [chemicalbook.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorotoluene is a key building block in the synthesis of a wide array of fine chemical products, including pharmaceuticals, agrochemicals, and other specialized organic intermediates.[1] Its utility in the development of anti-cancer, anti-inflammatory, and anti-viral agents underscores its importance in modern drug discovery.[1] However, its chemical reactivity and inherent toxicological properties necessitate a thorough understanding of its safe handling, storage, and emergency management. This guide provides a comprehensive overview of the critical safety protocols and material safety data for this compound, empowering researchers to mitigate risks and ensure a secure laboratory environment.

Chemical & Physical Properties: A Foundation for Safe Practice

A comprehensive understanding of a substance's physical and chemical properties is fundamental to its safe manipulation. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrF | [1][2][3][4][5] |

| Molecular Weight | 189.02 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.492 - 1.5 g/cm³ at 25 °C | [1][2][3] |

| Boiling Point | 183.2 ± 20.0 °C at 760 mmHg; 68 °C at 8 mmHg | [1][2][5] |

| Flash Point | 70 - 76.1 °C (169 °F) | [1][2][6] |

| Water Solubility | Insoluble | [1][3][5] |

| Refractive Index | 1.527 - 1.529 at 20 °C | [1][3] |

The relatively high boiling point and flash point indicate that while it is a combustible liquid, it does not pose an extreme fire hazard at ambient temperatures.[6] However, its insolubility in water has implications for both spill cleanup and its potential for long-term adverse effects in aquatic environments.[1][3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]

The corresponding GHS pictograms and signal words serve as a quick visual reference to the primary hazards.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is paramount to minimizing exposure and preventing incidents.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8] This is critical to mitigate the risk of inhaling vapors, which can cause respiratory tract irritation.[4][6]

Following engineering controls, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and eye irritation.[2][6] Standard safety glasses do not provide adequate protection.

-

Skin Protection: Wear appropriate protective gloves to prevent skin contact.[6] Given that this compound causes skin irritation, gloves should be inspected for integrity before each use.[4] A lab coat or other protective clothing is also required to prevent skin exposure.[6][8]

-

Respiratory Protection: In situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][6]

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

-

Keep away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents.[1][6][8]

Emergency Procedures: A Proactive Approach

In the event of an emergency, a swift and informed response can significantly reduce the severity of the outcome.

First-Aid Measures

-

Inhalation: If inhaled, move the individual to fresh air.[7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]

Fire-Fighting Measures

This compound is a combustible liquid.[6]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6][9]

-

Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides and hydrogen bromide gas, may be generated through thermal decomposition or combustion.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

Accidental Release Measures

In the event of a spill, prioritize personal safety and environmental protection.

-

Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[8]

-

Control Ignition Sources: Remove all sources of ignition.[8][11]

-

Containment and Cleanup: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[11] Prevent the spill from entering drains or waterways.[8]

-

Personal Protection: Wear the appropriate PPE, including respiratory protection, during cleanup.[8]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of this compound down the drain or in the general trash. It should be treated as hazardous waste and handled by a licensed professional waste disposal service.[12]

Conclusion